tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate
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Description
“tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate” is a chemical compound with the CAS Number: 1507262-36-3 . It has a molecular weight of 228.33 . The compound is typically in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is typically in an oil form . It has a molecular weight of 228.33 . The compound is stored at room temperature .Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate involves the reaction of tert-butyl N-methylcarbamate with 3-(methylamino)cyclohexanone in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-(methylamino)cyclohexanone", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a suitable solvent.", "Step 2: Add 3-(methylamino)cyclohexanone to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
CAS No. |
1782817-42-8 |
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-7-10(9-11)14-4/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
VXLMNYAPSXXYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCC(C1)NC |
Purity |
95 |
Origin of Product |
United States |
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